Cas no 2172499-01-1 ((5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine)

(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2172499-01-1
- [(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
- EN300-1597196
- (5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
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- Inchi: 1S/C12H22N4/c1-3-8-16-12(10-6-4-5-7-10)11(9-13-2)14-15-16/h10,13H,3-9H2,1-2H3
- InChI Key: BOGJKRQANZXHDZ-UHFFFAOYSA-N
- SMILES: N1(CCC)C(=C(CNC)N=N1)C1CCCC1
Computed Properties
- Exact Mass: 222.18444672g/mol
- Monoisotopic Mass: 222.18444672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 42.7Ų
(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597196-0.25g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 0.25g |
$1447.0 | 2023-08-31 | ||
Enamine | EN300-1597196-10g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 10g |
$6758.0 | 2023-08-31 | ||
Enamine | EN300-1597196-1g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 1g |
$1572.0 | 2023-08-31 | ||
Enamine | EN300-1597196-10.0g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1597196-0.05g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 0.05g |
$1320.0 | 2023-08-31 | ||
Enamine | EN300-1597196-0.5g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 0.5g |
$1509.0 | 2023-08-31 | ||
Enamine | EN300-1597196-5g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 5g |
$4557.0 | 2023-08-31 | ||
Enamine | EN300-1597196-1.0g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1597196-0.1g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 0.1g |
$1384.0 | 2023-08-31 | ||
Enamine | EN300-1597196-2.5g |
[(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172499-01-1 | 2.5g |
$3080.0 | 2023-08-31 |
(5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Related Literature
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on (5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
Comprehensive Overview of (5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine (CAS No. 2172499-01-1)
The compound (5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine (CAS No. 2172499-01-1) is a specialized organic molecule featuring a unique 1,2,3-triazole core structure. This heterocyclic scaffold is widely recognized for its versatility in medicinal chemistry, agrochemicals, and material science. The presence of cyclopentyl and propyl substituents enhances its lipophilicity, while the methylamine moiety contributes to its potential bioactivity. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.
In recent years, the demand for triazole derivatives has surged, driven by their role in developing antifungal agents, anticancer drugs, and anti-inflammatory compounds. The 1,2,3-triazole ring, in particular, is prized for its stability and ability to participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore. The compound (5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine exemplifies these properties, with its cyclopentyl group offering conformational rigidity and the propyl chain providing flexibility for optimal binding.
From a synthetic perspective, this compound can be prepared via click chemistry, a highly efficient and modular approach pioneered by Nobel laureate Barry Sharpless. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is particularly relevant for constructing the 1,2,3-triazole core. This method aligns with the growing trend of green chemistry, as it often proceeds under mild conditions with high atom economy. Researchers exploring CAS No. 2172499-01-1 frequently inquire about its synthetic routes, purification methods, and spectroscopic characterization (e.g., NMR, HPLC, and mass spectrometry).
The pharmacological potential of (5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine is a hot topic in academic and industrial circles. Preliminary studies suggest its relevance in central nervous system (CNS) disorders, given the methylamine moiety's resemblance to neurotransmitters like dopamine and serotonin. Additionally, its lipophilic nature may facilitate blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted therapeutics. These attributes have sparked interest in its potential as a lead compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Beyond biomedical applications, this compound's structural uniqueness makes it a candidate for material science innovations. Its triazole ring can serve as a linker in metal-organic frameworks (MOFs) or polymers, contributing to advancements in catalysis, sensing, and drug delivery systems. The cyclopentyl group may also influence crystallinity and thermal stability, properties highly sought after in high-performance materials.
For those sourcing CAS No. 2172499-01-1, quality control is paramount. Reputable suppliers provide certificates of analysis (CoA) detailing purity (typically ≥95% by HPLC), solubility (e.g., in DMSO or methanol), and storage conditions (often recommended at -20°C under inert atmosphere). Researchers frequently search for bulk synthesis protocols or custom synthesis services to meet their specific project needs.
In summary, (5-cyclopentyl-1-propyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine represents a compelling case study in the intersection of medicinal chemistry and materials science. Its multifunctional design addresses contemporary challenges in drug discovery and advanced materials, aligning with trends like precision medicine and sustainable chemistry. As research progresses, this compound may emerge as a cornerstone in developing next-generation therapeutics and functional materials.
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